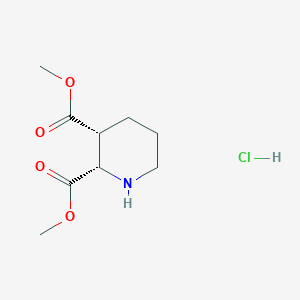
Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperidine, a heterocyclic organic compound . It’s likely to have a complex structure due to the presence of the piperidine ring and the dimethyl dicarboxylate groups .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, has been reported .Molecular Structure Analysis
The molecular structure of similar compounds often involves a piperidine ring, which is a six-membered ring with one nitrogen atom . The (2S,3R) designation indicates the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and involve multiple steps . For example, (2S, 3R)-2-bromo-2,3-diphenylbutane only forms (Z)-2,3-diphenyl-2-butene as a product of E2 elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 2,3-Dimethylpentane is a colorless flammable compound; under common ambient conditions, it is a mobile liquid, less dense than water .Wissenschaftliche Forschungsanwendungen
Pharmacological Effects and Drug Metabolism
- HIV-1 Protease Inhibitor Metabolism : A study on L-735,524, a potent HIV-1 protease inhibitor undergoing clinical evaluation, revealed insights into the drug's metabolism, identifying major metabolic pathways and metabolites in human urine. This research contributes to understanding the pharmacokinetics of such inhibitors, highlighting the relevance of studying specific chemical modifications for enhancing drug efficacy and safety (Balani et al., 1995).
Neurological Applications
- Parkinsonism and Neurotoxicity : Research on the neurotoxic effects of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), a compound structurally related to piperidine, underscores the importance of chemical structure in determining neurological outcomes. This study is pivotal for understanding the mechanisms leading to Parkinsonism and for developing therapeutic strategies against neurodegenerative diseases (Hansen J N Van et al., 1983).
Environmental and Occupational Health
- Pesticide Exposure and Health Effects : A cross-sectional study in South Australia on the exposure of preschool children to organophosphorus and pyrethroid pesticides, which share common chemical functionalities with piperidine derivatives, highlights the environmental and health implications of such compounds. The research aimed to understand the extent of environmental exposure and its potential neurotoxic effects, contributing to public health policy development (Babina et al., 2012).
Chemical Safety and Toxicology
- Toxicology of Phenothiazine Drugs : The study of metabolites from phenothiazine drugs, involving piperazine and dimethylamino substitutions, provides insights into the metabolic fate and potential toxicological effects of these compounds. Understanding the degradation pathways and identifying urinary biotransformation products are crucial for assessing the safety profiles of related chemical entities (Breyer et al., 1974).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTKISONLYCSND-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN[C@@H]1C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2849254.png)

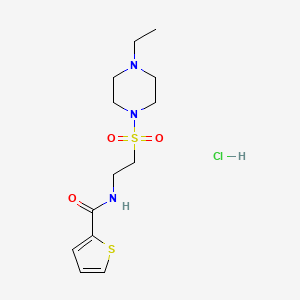
![2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2849258.png)
![5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-11b,11c-dihydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrole-1,3,6(2H,3aH)-trione](/img/structure/B2849260.png)
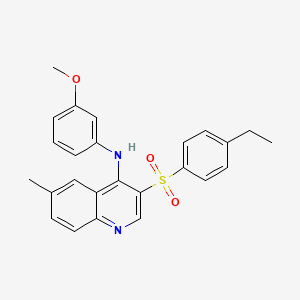
![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2849264.png)

![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

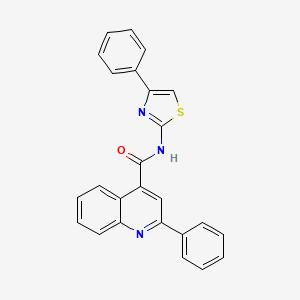
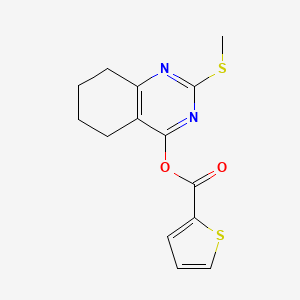

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2849276.png)